molecular formula C15H9N3O5 B5758212 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide CAS No. 305856-19-3

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide

Cat. No.: B5758212
CAS No.: 305856-19-3
M. Wt: 311.25 g/mol
InChI Key: BRNUNGQDJMNVOJ-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide is a chemical compound characterized by the presence of a phthalimide moiety and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide typically involves the reaction of phthalic anhydride with 4-nitroaniline under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phthalimide moiety can also interact with proteins and enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide is unique due to its specific combination of a phthalimide moiety and a nitrobenzamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O5/c19-13(9-5-7-10(8-6-9)18(22)23)16-17-14(20)11-3-1-2-4-12(11)15(17)21/h1-8H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNUNGQDJMNVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356845
Record name STK156012
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305856-19-3
Record name STK156012
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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